Setiptiline

Description

This compound is a tetracyclic antidepressant (TeCA) which acts as a noradrenergic and specific serotonergic antidepressant (NaSSA). In Japan, the company Mochida started its commercialization for the treatment of depression started in 1989.

This compound is a small molecule drug with a maximum clinical trial phase of II.

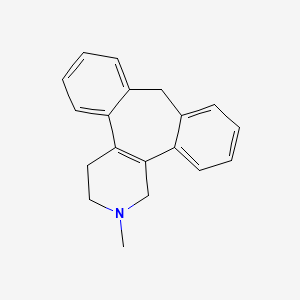

structure given in UD 37:228j

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N/c1-20-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)19(18)13-20/h2-9H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPIXRLYKVFFMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C3=CC=CC=C3CC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205886 | |

| Record name | Setiptiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57262-94-9 | |

| Record name | Setiptiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57262-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Setiptiline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057262949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Setiptiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Setiptiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,9-tetrahydro-2-methyl-1H-dibenzo[3,4:6,7]cyclohepta[1,2-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SETIPTILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L38105Z6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Setiptiline in Neuronal Circuits

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setiptiline is a tetracyclic antidepressant (TeCA) classified as a noradrenergic and specific serotonergic antidepressant (NaSSA). Its therapeutic effects in the treatment of depression are rooted in a complex multi-receptor and transporter interaction profile within the central nervous system. This technical guide provides a detailed examination of this compound's mechanism of action at the molecular and neuronal circuit levels. The primary mechanisms include antagonism of presynaptic α2-adrenergic autoreceptors, leading to enhanced norepinephrine release, potent antagonism of various serotonin receptor subtypes, and inhibition of the norepinephrine transporter. Additionally, this compound exhibits significant affinity for histamine H1 receptors, contributing to its sedative properties. This document synthesizes the available quantitative data on its binding affinities, details the experimental protocols used for its pharmacological characterization, and visualizes the key signaling pathways and experimental workflows.

Core Pharmacological Profile

This compound's antidepressant activity arises from its synergistic effects on noradrenergic and serotonergic systems. Unlike selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs), this compound's primary mechanism is not solely reuptake inhibition but rather a combination of receptor antagonism and transporter modulation.[1][2]

Receptor and Transporter Binding Affinities

The binding profile of this compound has been characterized through various in vitro studies, primarily using radioligand binding assays. The affinity of this compound for its targets is typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following tables summarize the available quantitative data.

| Target | Action | Kᵢ (nM) | IC₅₀ (nM) | Species | Reference |

| Norepinephrine Transporter (NET) | Inhibition | - | 220 | Rat | [3] |

| α₂-Adrenergic Receptor | Antagonism | - | 24.3 | Rat | [3] |

| Serotonin Transporter (SERT) | Inhibition | - | >10,000 | Rat | [3] |

| Dopamine Transporter (DAT) | Inhibition | - | >10,000 | Rat |

Table 1: this compound Affinity for Monoamine Transporters and Adrenergic Receptors

| Target | Action | Kᵢ (nM) | EC₅₀ (nM) | Species | Reference |

| 5-HT₁ₑ Receptor | Agonism | 29.3 | 171.0 | Human | |

| 5-HT₁F Receptor | Agonism | - | 64.6 | Human | |

| 5-HT₂ Receptors | Antagonism | Moderate Affinity (qualitative) | - | - | |

| Histamine H₁ Receptor | Antagonism | High Affinity (qualitative) | - | - |

Table 2: this compound Affinity for Serotonin and Histamine Receptors

Detailed Mechanisms of Action in Neuronal Circuits

Noradrenergic System Modulation

This compound's primary effect on the noradrenergic system is the enhancement of norepinephrine (NE) neurotransmission. This is achieved through a dual mechanism:

-

α₂-Adrenergic Receptor Antagonism : this compound acts as an antagonist at presynaptic α₂-adrenergic autoreceptors located on noradrenergic neurons. These autoreceptors normally function as a negative feedback mechanism, inhibiting further release of NE. By blocking these receptors, this compound disinhibits the neuron, leading to a sustained increase in the firing rate and release of NE into the synaptic cleft.

-

Norepinephrine Reuptake Inhibition : this compound also binds to the norepinephrine transporter (NET), albeit with moderate potency, inhibiting the reuptake of NE from the synapse back into the presynaptic neuron. This action prolongs the presence of NE in the synaptic cleft, further enhancing noradrenergic signaling.

The combined effect of α₂-receptor antagonism and NET inhibition leads to a significant elevation of extracellular norepinephrine levels in key brain regions associated with mood regulation.

Serotonergic System Modulation

This compound's interaction with the serotonergic system is complex and involves antagonism at multiple receptor subtypes. This distinguishes it from many other antidepressants that primarily target the serotonin transporter (SERT), for which this compound has a very low affinity.

-

5-HT₂ Receptor Antagonism : this compound exhibits moderate antagonistic effects at 5-HT₂ receptors. Blockade of 5-HT₂A and 5-HT₂C receptors is thought to contribute to its antidepressant and anxiolytic effects, and may also mitigate some of the side effects associated with increased serotonin levels, such as insomnia and sexual dysfunction.

-

Unexpected Agonism at 5-HT₁ₑ and 5-HT₁F Receptors : Recent research has revealed that this compound acts as a potent agonist at the less-explored 5-HT₁ₑ and 5-HT₁F receptors. The clinical significance of this agonism is still under investigation but may contribute to its overall therapeutic profile.

The antagonism of specific serotonin receptors, in the context of elevated norepinephrine levels (which can also influence serotonin release), results in a nuanced modulation of the serotonergic system.

Histaminergic System Modulation

This compound is a potent antagonist of the histamine H₁ receptor. This action is not directly linked to its antidepressant efficacy but is responsible for its sedative and hypnotic effects. This property can be clinically advantageous in depressed patients who also suffer from insomnia or anxiety.

Experimental Protocols

The pharmacological profile of this compound has been elucidated through a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a drug for a specific receptor or transporter.

-

Objective : To determine the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) of this compound for various target proteins.

-

General Methodology :

-

Membrane Preparation : Tissues from specific brain regions (e.g., rat cortex) or cells expressing the recombinant human receptor of interest are homogenized and centrifuged to isolate cell membranes containing the target protein.

-

Incubation : The membrane preparation is incubated with a specific radioligand (a radioactive molecule known to bind to the target) and varying concentrations of the unlabeled test compound (this compound).

-

Separation : After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification : The radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.

-

Data Analysis : The data are used to generate a competition curve, from which the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

-

Specific Protocol for 5-HT₁ₑ Receptor Binding :

-

Cell Line : Flp-In 293 T-Rex cells stably expressing the human 5-HT₁ₑ receptor.

-

Radioligand : [³H]5-HT.

-

Assay Buffer : 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, 5 mM ascorbic acid, 10 μM pargyline, pH 7.4.

-

Incubation : Membranes are incubated with [³H]5-HT and varying concentrations of this compound for 60 minutes at 25°C.

-

Non-specific Binding : Determined in the presence of 10 μM unlabeled 5-HT.

-

In Vivo Microdialysis

This technique is used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals, providing a dynamic view of drug effects on neurochemistry.

-

Objective : To measure the effect of this compound administration on extracellular levels of norepinephrine and serotonin in brain regions like the hypothalamus or prefrontal cortex.

-

General Methodology :

-

Probe Implantation : A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into the target brain region of an anesthetized animal.

-

Perfusion : The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid, aCSF) at a slow, constant flow rate.

-

Sampling : Neurotransmitters in the extracellular fluid diffuse across the probe's membrane into the aCSF. The resulting fluid (dialysate) is collected at regular intervals.

-

Drug Administration : After collecting baseline samples, this compound is administered systemically (e.g., intraperitoneally).

-

Analysis : The concentration of neurotransmitters in the dialysate samples is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

-

Conclusion

This compound possesses a complex and multifaceted mechanism of action that distinguishes it from other classes of antidepressants. Its primary actions as an α₂-adrenergic antagonist and norepinephrine reuptake inhibitor robustly enhance noradrenergic neurotransmission. Concurrently, its profile of serotonin receptor antagonism and newly discovered agonism at 5-HT₁ₑ/₁F receptors provides a sophisticated modulation of the serotonergic system. The potent H₁ receptor antagonism accounts for its sedative properties. This unique combination of pharmacological activities allows this compound to exert its therapeutic effects on mood and behavior through multiple, synergistic pathways within the neuronal circuits of the brain. Further research into the downstream signaling consequences of its actions on less-characterized receptors like 5-HT₁ₑ and 5-HT₁F may provide deeper insights into its therapeutic profile and open new avenues for drug development.

References

In-Depth Technical Guide to the Pharmacological Profile of Setiptiline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setiptiline hydrochloride, a tetracyclic antidepressant (TeCA), is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacodynamic properties including receptor binding affinities and neurotransmitter reuptake inhibition, and available pharmacokinetic data. The document synthesizes preclinical and clinical findings to offer a detailed resource for researchers and professionals in the field of drug development. Methodologies for key experimental assays are described, and quantitative data are presented in structured tables for clarity and comparative analysis. Visual representations of signaling pathways and experimental workflows are provided to facilitate understanding of the complex pharmacological interactions of this compound.

Introduction

This compound, also known as teciptiline, is a tetracyclic antidepressant that was first introduced for the treatment of depression in Japan in 1989.[1] Structurally, it is a close analog of other tetracyclic antidepressants like mianserin and mirtazapine.[1] Its primary therapeutic indication is for the management of major depressive disorder.[2] This guide delves into the core pharmacological characteristics of this compound hydrochloride, providing a technical foundation for further research and development.

Mechanism of Action

This compound hydrochloride exerts its antidepressant effects through a multi-faceted mechanism of action, primarily as an antagonist at various neurotransmitter receptors.[3] It is categorized as a noradrenergic and specific serotonergic antidepressant (NaSSA) due to its distinct pharmacological activities that lead to an enhancement of both noradrenergic and serotonergic neurotransmission.

The principal mechanisms include:

-

α2-Adrenergic Receptor Antagonism: this compound is an antagonist of presynaptic α2-adrenergic autoreceptors and heteroreceptors. By blocking these receptors, it inhibits the negative feedback mechanism that normally suppresses the release of norepinephrine and serotonin. This leads to an increased release of these neurotransmitters into the synaptic cleft.

-

Serotonin Receptor Antagonism: The compound exhibits antagonist activity at various serotonin receptor subtypes. This action is believed to contribute to its therapeutic effects and may also modulate its side-effect profile.

-

Norepinephrine Reuptake Inhibition: this compound also functions as an inhibitor of the norepinephrine transporter (NET), further increasing the synaptic concentration of norepinephrine.

The combined effect of α2-adrenergic receptor antagonism and norepinephrine reuptake inhibition results in a significant enhancement of noradrenergic signaling. The antagonism of α2-heteroreceptors on serotonergic neurons increases the release of serotonin, contributing to its effects on the serotonergic system.

Signaling Pathway

The primary signaling pathway influenced by this compound involves the modulation of monoaminergic neurotransmission. The antagonism of presynaptic α2-autoreceptors on noradrenergic neurons and α2-heteroreceptors on serotonergic neurons is a key initiating step.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its binding affinities for a range of receptors and its functional activity at neurotransmitter transporters.

Receptor Binding Affinity

Quantitative data on the binding affinity of this compound to various neurotransmitter receptors is crucial for understanding its pharmacological effects and potential side effects. The following table summarizes the available Ki values.

| Receptor Subtype | Ki (nM) | Species | Reference |

| 5-HT1e | 171.0 (EC50) | Human | |

| 5-HT1F | 64.6 (EC50) | Human |

Neurotransmitter Reuptake Inhibition

This compound's inhibitory activity at monoamine transporters contributes to its mechanism of action. The following table presents the IC50 values for the inhibition of neurotransmitter reuptake.

| Transporter | IC50 (nM) | Species | Reference |

| Serotonin Transporter (SERT) | >10,000 | Rat | |

| Norepinephrine Transporter (NET) | 220 | Rat | |

| Dopamine Transporter (DAT) | >10,000 | Rat |

These data indicate that this compound is a relatively potent inhibitor of norepinephrine reuptake, while its activity at the serotonin and dopamine transporters is negligible.

Experimental Protocols

This section outlines the general methodologies for the key experiments used to characterize the pharmacological profile of compounds like this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for various G-protein coupled receptors.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a suitable buffer and centrifuged to isolate the cell membranes. The final membrane preparation is resuspended in an assay buffer.

-

Competitive Binding: A fixed concentration of a specific radioligand (e.g., ³H-labeled) for the target receptor is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated at a specific temperature for a duration sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filter is then washed to remove unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Reuptake Inhibition Assay

Objective: To determine the potency (IC50) of this compound to inhibit the reuptake of norepinephrine, serotonin, and dopamine.

Methodology:

-

Synaptosome or Cell Preparation: Synaptosomes (nerve terminals) are prepared from specific brain regions (e.g., rat cortex, striatum) or cell lines stably expressing the respective monoamine transporters (NET, SERT, DAT) are cultured.

-

Pre-incubation: The synaptosomes or cells are pre-incubated with varying concentrations of this compound.

-

Initiation of Uptake: A radiolabeled neurotransmitter (e.g., ³H-norepinephrine, ³H-serotonin, or ³H-dopamine) is added to initiate the uptake process.

-

Incubation: The mixture is incubated for a short period at a controlled temperature (e.g., 37°C).

-

Termination of Uptake: The uptake is terminated by rapid filtration and washing with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

-

Quantification: The amount of radioactivity taken up by the synaptosomes or cells is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is calculated.

Pharmacokinetics

Clinical Trials

Information regarding the design and results of specific clinical trials for this compound hydrochloride is limited in the available literature. The drug was approved for use in Japan, suggesting that clinical trials demonstrating its efficacy and safety in the treatment of depression were conducted. However, detailed protocols and outcomes of these trials are not widely published in English-language journals. PubChem notes that the maximum clinical trial phase reached by this compound is Phase II.

Conclusion

This compound hydrochloride is a tetracyclic antidepressant with a distinct pharmacological profile as a noradrenergic and specific serotonergic antidepressant. Its primary mechanism of action involves the antagonism of α2-adrenergic and serotonin receptors, coupled with the inhibition of norepinephrine reuptake. This leads to an enhanced synaptic availability of both norepinephrine and serotonin. While its pharmacodynamic effects on these systems are relatively well-characterized through in vitro studies, a comprehensive receptor binding profile and detailed pharmacokinetic and clinical trial data are not extensively available. Further research is warranted to fully elucidate the clinical pharmacology of this compound and its therapeutic potential. This technical guide provides a foundational understanding of its core pharmacological properties to aid researchers and drug development professionals in their ongoing investigations.

References

In-Vitro Receptor Binding Affinity of Setiptiline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setiptiline is a tetracyclic antidepressant (TeCA) that operates as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1] Its therapeutic effects are rooted in a complex pharmacological profile, characterized by interactions with multiple neurotransmitter receptors. This technical guide provides a detailed overview of the in-vitro receptor binding affinity of this compound, presenting quantitative data, experimental methodologies, and illustrating key signaling pathways and workflows. The information is intended to support further research and drug development efforts in the field of neuropsychopharmacology.

Core Pharmacological Profile

This compound's primary mechanism of action involves the antagonism of α2-adrenergic receptors and various serotonin receptors, alongside inhibition of norepinephrine reuptake.[2][3] It also demonstrates potent antagonism at histamine H1 receptors.[2] Interestingly, recent studies have revealed an unexpected agonistic activity at 5-HT1e and 5-HT1F receptors.[4]

Quantitative Receptor Binding Affinity

The in-vitro binding affinity of this compound has been quantified for several key receptors. The following tables summarize the available data, presenting inhibition constants (Ki), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations (EC50).

| Receptor/Transporter | Value (nM) | Parameter | Species | Reference |

| α2-Adrenergic Receptor | 24.3 | IC50 | Rat | |

| Norepinephrine Transporter (NET) | 220 | IC50 | Rat | |

| Serotonin Transporter (SERT) | >10,000 | IC50 | Rat | |

| Dopamine Transporter (DAT) | >10,000 | IC50 | Rat |

| Receptor | Value (nM) | Parameter | Reference |

| 5-HT1e Receptor | 29.3 | Ki | |

| 5-HT1e Receptor | 171.0 | EC50 | |

| 5-HT1F Receptor | 64.6 | EC50 |

Experimental Protocols

The determination of in-vitro receptor binding affinity is predominantly achieved through radioligand binding assays. These assays measure the interaction of a radiolabeled ligand with its receptor and the ability of a test compound, such as this compound, to compete for this binding.

General Workflow for Competitive Radioligand Binding Assay

General workflow for a competitive radioligand binding assay.

Protocol 1: α2-Adrenergic Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the α2-adrenergic receptor.

-

Radioligand: [3H]Rauwolscine (a high-affinity α2-AR antagonist).

-

Receptor Source: Membrane preparations from tissues or cell lines expressing α2-adrenergic receptors (e.g., bovine cerebral cortex, human platelets).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM Phentolamine or another suitable α-adrenergic antagonist.

-

Procedure:

-

In a 96-well plate, combine the receptor membrane preparation, [3H]Rauwolscine (at a final concentration of 1-3 nM), and varying concentrations of this compound.

-

For the determination of non-specific binding, a separate set of wells will contain the receptor preparation, radioligand, and a high concentration of phentolamine.

-

Total binding is determined in the absence of any competing ligand.

-

Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]Rauwolscine (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Protocol 2: 5-HT2A Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

-

Radioligand: [3H]Ketanserin (a selective 5-HT2A receptor antagonist).

-

Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor or from brain tissue (e.g., rat cortex).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of an unlabeled 5-HT2A antagonist (e.g., 1 µM ketanserin).

-

Procedure:

-

Combine receptor membranes, [3H]Ketanserin, and a range of this compound concentrations in a 96-well plate.

-

Incubate to allow for equilibrium binding.

-

Separate bound from free radioligand by rapid filtration.

-

Wash the filters with cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis: Calculate the IC50 from the dose-response curve and subsequently the Ki value using the Cheng-Prusoff equation.

Protocol 3: Histamine H1 Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the Histamine H1 receptor.

-

Radioligand: [3H]Pyrilamine or [3H]Mepyramine (H1 receptor antagonists).

-

Receptor Source: Membrane preparations from tissues with high H1 receptor density (e.g., guinea pig cerebellum or cell lines expressing the human H1 receptor).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM diphenhydramine).

-

Procedure:

-

Incubate receptor membranes with [3H]pyrilamine and varying concentrations of this compound.

-

After reaching equilibrium, separate bound and free radioligand via filtration.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound radioactivity by scintillation counting.

-

-

Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Signaling Pathways

The interaction of this compound with its target receptors initiates specific intracellular signaling cascades.

α2-Adrenergic Receptor Signaling (Antagonism)

As an antagonist, this compound blocks the canonical Gi-coupled signaling pathway of α2-adrenergic receptors. Typically, agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this, this compound prevents the inhibitory effect on neurotransmitter release, thereby increasing the synaptic concentration of norepinephrine.

Antagonism of α2-Adrenergic Receptor Signaling by this compound.

5-HT2A Receptor Signaling (Antagonism)

This compound's antagonism at 5-HT2A receptors blocks the Gq-coupled pathway. Agonist binding to 5-HT2A receptors normally activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC). This compound's blockade of this pathway contributes to its therapeutic effects.

Antagonism of 5-HT2A Receptor Signaling by this compound.

Histamine H1 Receptor Signaling (Antagonism)

As a potent antagonist of the histamine H1 receptor, this compound blocks its Gq/11-coupled signaling. This prevents the activation of phospholipase C and the subsequent downstream effects, which is the mechanism behind its sedative properties.

Antagonism of Histamine H1 Receptor Signaling by this compound.

Conclusion

This compound demonstrates a complex and multifaceted in-vitro receptor binding profile. Its potent antagonism at α2-adrenergic and histamine H1 receptors, coupled with its effects on serotonin receptors, underpins its classification as a NaSSA. The unexpected agonism at 5-HT1e and 5-HT1F receptors opens new avenues for understanding its complete pharmacological signature. This guide provides a foundational summary of its binding affinities and the methodologies used to determine them, serving as a valuable resource for the scientific community. Further research is warranted to elucidate the precise antagonist binding affinities at key serotonin receptor subtypes and to fully explore the clinical implications of its diverse receptor interactions.

References

Setiptiline and Monoamine Oxidase Activity: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setiptiline is a tetracyclic antidepressant classified as a noradrenergic and specific serotonergic antidepressant (NaSSA). Its primary mechanism of action involves the antagonism of α2-adrenergic and specific serotonin receptors. A comprehensive review of existing scientific literature reveals a lack of direct evidence and quantitative data regarding this compound's inhibitory effects on monoamine oxidase (MAO) A or B isoforms. The well-documented contraindication of this compound with monoamine oxidase inhibitors (MAOIs) is based on the significant risk of serotonin syndrome due to pharmacodynamic interactions, not on direct MAO inhibition by this compound itself. This whitepaper summarizes the known pharmacology of this compound, elucidates the theoretical basis for the adverse interaction with MAOIs, and presents a generalized experimental protocol for assessing the potential of a compound to inhibit MAO activity, which could be applied to this compound in future studies.

Introduction to this compound

This compound is a tetracyclic antidepressant used for the treatment of major depressive disorder.[1] Structurally similar to mianserin and mirtazapine, it exerts its therapeutic effects through a distinct pharmacological profile.[2][3] Unlike many other classes of antidepressants, this compound's primary mode of action is not the inhibition of neurotransmitter reuptake.

Established Mechanism of Action

This compound functions as an antagonist at central presynaptic α2-adrenergic autoreceptors and heteroreceptors.[1][4] By blocking these receptors, it enhances the release of norepinephrine. Additionally, it is an antagonist at certain serotonin receptors, which contributes to its specific serotonergic effects. This dual action is believed to be responsible for its antidepressant efficacy.

This compound and Monoamine Oxidase: A Review of the Evidence

Monoamine oxidase (MAO) is a critical enzyme in the metabolism of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. It exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. Despite a thorough search of scientific databases, no peer-reviewed studies providing quantitative data (e.g., IC50 or Ki values) on the direct inhibition of MAO-A or MAO-B by this compound have been identified.

The contraindication of this compound with MAOIs is a crucial clinical consideration. This is not due to this compound acting as an MAOI, but because of the potential for a life-threatening condition known as serotonin syndrome.

The Pharmacodynamic Basis of the Interaction with MAOIs

Serotonin syndrome arises from an excess of serotonergic activity in the central nervous system. The concurrent administration of a drug that increases serotonin release or availability with a drug that prevents its breakdown can lead to a rapid and dangerous accumulation of serotonin in the synaptic cleft.

-

This compound's Role: While not a direct serotonin reuptake inhibitor, this compound's complex interactions with serotonin receptors can modulate serotonergic transmission.

-

MAOI's Role: MAOIs, by inhibiting the MAO-A enzyme, prevent the metabolic degradation of serotonin, thereby increasing its intraneuronal concentration and availability for release.

The combination of these two mechanisms can overwhelm the serotonin system, leading to the signs and symptoms of serotonin syndrome.

Quantitative Data on this compound's MAO Activity

As stated, no direct quantitative data from in vitro or in vivo studies on the inhibitory effect of this compound on MAO-A or MAO-B is currently available in the public domain. Therefore, a data table cannot be provided.

Hypothetical Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay

To investigate the potential direct effects of this compound on MAO activity, a standard in vitro fluorometric assay could be employed. This method is sensitive, and high-throughput adaptable, and measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.

Materials and Reagents

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

MAO substrate (e.g., Tyramine)

-

Horseradish Peroxidase (HRP)

-

Fluorescent probe (e.g., Amplex Red)

-

Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

-

Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well black microplates

Assay Procedure

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare dilutions of the positive control inhibitors.

-

Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes to the desired concentration in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the test compound (this compound) or control inhibitor at various concentrations, and the respective MAO enzyme. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for any potential interaction between the compound and the enzyme.

-

Reaction Initiation: Prepare a reaction mix containing the MAO substrate, HRP, and the fluorescent probe. Add this mix to each well to start the enzymatic reaction.

-

Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) over time (kinetic assay) or at a fixed endpoint.

-

Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percentage of inhibition relative to the vehicle control and plot the results to calculate the IC50 value.

Visualizations

References

The Genesis of a Tetracyclic Antidepressant: An In-depth Technical Guide to the Early-Phase Discovery and Synthesis of Setiptiline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setiptiline, a tetracycl ic antidepressant (TeCA), represents a significant advancement in the pharmacological treatment of depression. Launched in Japan in 1989, its unique neurochemical profile, characterized by a combination of norepinephrine reuptake inhibition and potent antagonism at α2-adrenergic, serotonergic, and histaminic receptors, distinguishes it from earlier classes of antidepressants. This technical guide provides a comprehensive overview of the core aspects of this compound's early-phase discovery and synthesis, intended to serve as a valuable resource for researchers and professionals in the field of drug development. The document details its mechanism of action, summarizes key quantitative pharmacological data, outlines relevant experimental protocols, and provides a patented synthetic route.

Introduction: The Emergence of a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA)

The development of this compound, also known by its developmental codes Org-8282 and MO-8282, emerged from the ongoing quest for antidepressants with improved efficacy and tolerability profiles compared to the first-generation tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). This compound is a close structural analogue of mianserin, another tetracyclic antidepressant, suggesting a discovery process rooted in the exploration of modifications to the tetracyclic chemical scaffold to optimize pharmacological activity.[1] Its classification as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA) highlights its distinct mechanism of action, which is primarily centered on enhancing noradrenergic and serotonergic neurotransmission through receptor blockade rather than potent reuptake inhibition alone.[1][2]

Mechanism of Action: A Multi-Target Approach

This compound's therapeutic effects are attributed to its complex pharmacology, engaging multiple neurotransmitter systems:

-

α2-Adrenergic Receptor Antagonism: By blocking presynaptic α2-adrenergic autoreceptors, this compound disinhibits the release of norepinephrine, leading to increased synaptic concentrations of this key neurotransmitter implicated in mood regulation.[2][3] This is a primary mechanism contributing to its antidepressant effects.

-

Serotonin Receptor Antagonism: this compound acts as an antagonist at various serotonin receptor subtypes, with a notable interaction at 5-HT2 receptors. This action is thought to contribute to its anxiolytic and sleep-regulating properties, and may also play a role in its overall antidepressant efficacy.

-

Norepinephrine Reuptake Inhibition: this compound also exhibits inhibitory activity at the norepinephrine transporter (NET), further augmenting noradrenergic signaling by preventing the reuptake of norepinephrine from the synaptic cleft.

-

Histamine H1 Receptor Antagonism: Potent blockade of H1 receptors is a prominent feature of this compound's profile, which underlies its sedative effects. This can be clinically beneficial for depressed patients experiencing insomnia.

-

Unexpected 5-HT1e/1F Receptor Agonism: Recent research has uncovered an unexpected agonist activity of this compound at the 5-HT1e and 5-HT1F serotonin receptor subtypes. The clinical significance of this finding is still under investigation but opens new avenues for understanding the full spectrum of this compound's pharmacological actions.

The interplay of these mechanisms results in a broad-spectrum antidepressant activity that can address a range of symptoms associated with major depressive disorder.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the in vitro pharmacological profile of this compound. This data is crucial for understanding its potency and selectivity across various molecular targets.

Table 1: Transporter Binding and Reuptake Inhibition

| Target | Species | Assay Type | Value (nM) | Reference |

| Norepinephrine Transporter (NET) | Rat | Reuptake Inhibition (IC50) | 220 | |

| Serotonin Transporter (SERT) | Rat | Reuptake Inhibition (IC50) | >10,000 | |

| Dopamine Transporter (DAT) | Rat | Reuptake Inhibition (IC50) | >10,000 |

Table 2: Receptor Binding Affinities and Functional Activity

| Target | Species | Assay Type | Value (nM) | Reference |

| α2-Adrenergic Receptor | Human | Antagonist Activity | - | |

| 5-HT2 Receptor | Human | Antagonist Activity | - | |

| Histamine H1 Receptor | Human | Inverse Agonist/Antihistamine Activity | - | |

| 5-HT1e Receptor | Human | Agonist Activity (EC50) | 171.0 | |

| 5-HT1F Receptor | Human | Agonist Activity (EC50) | 64.6 |

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process to construct its characteristic tetracyclic core. A patented method outlines a convergent synthesis strategy.

Patented Synthetic Route

A key patented synthetic pathway for this compound involves the following sequence of reactions:

-

Addition Reaction: Reaction of a general formula compound I with a general formula compound II to yield the intermediate IV (N,N-methyl, methoxycarbonyl ethyl-2-phenyl-methyl propionate-3-amine).

-

Dieckmann Condensation and Decarboxylation: The intermediate IV undergoes an intramolecular Dieckmann condensation under strong basic conditions, followed by decarboxylation in a strongly acidic solution to form the piperidine-4-ketone intermediate V (N-methyl-3-phenyl piperidine-4-ketone).

-

Addition of a Phenyl Group: Intermediate V reacts with a general formula compound III in the presence of an organometallic compound to produce the tertiary alcohol intermediate VI (N-methyl-3-phenyl-4,4-hydroxyl, O-methyl phenyl piperidine).

-

Intramolecular Cyclization: The final tetracyclic structure of this compound is achieved through an acid-catalyzed intramolecular cyclization of intermediate VI, typically using polyphosphoric acid.

-

Salt Formation: The free base of this compound is then reacted with maleic acid in an organic solvent to yield this compound maleate, the pharmaceutically used salt form.

Experimental Protocols

The following sections provide generalized methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound.

Norepinephrine Reuptake Inhibition Assay

Objective: To determine the potency of this compound to inhibit the norepinephrine transporter (NET).

Methodology:

-

Cell Culture: Utilize a cell line stably expressing the human norepinephrine transporter (hNET), such as HEK293 or CHO cells. Culture the cells to confluence in appropriate multi-well plates.

-

Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer or a similar physiological buffer.

-

Compound Preparation: Prepare serial dilutions of this compound and a reference NET inhibitor (e.g., Desipramine) in the assay buffer.

-

Radioligand Preparation: Use a radiolabeled norepinephrine analogue, such as [³H]-norepinephrine, at a concentration close to its Km for the transporter.

-

Assay Procedure:

-

Wash the cell monolayers with assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound, the reference inhibitor, or vehicle for a defined period (e.g., 15-30 minutes) at 37°C.

-

Initiate the uptake by adding the [³H]-norepinephrine solution to each well and incubate for a short period (e.g., 10-20 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Determine the concentration of this compound that causes 50% inhibition of [³H]-norepinephrine uptake (IC50) by non-linear regression analysis of the concentration-response curve.

Receptor Binding Assays (General Protocol)

Objective: To determine the binding affinity (Ki) of this compound for α2-adrenergic, serotonin, and histamine H1 receptors.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the receptor of interest (e.g., human α2A-adrenergic, 5-HT2A, or H1 receptors) or from appropriate animal tissues known to be rich in these receptors.

-

Radioligand: Select a high-affinity radiolabeled antagonist for the specific receptor (e.g., [³H]-Rauwolscine or [³H]-Yohimbine for α2-receptors; [³H]-Ketanserin or [³H]-Spiperone for 5-HT2A receptors; [³H]-Pyrilamine or [³H]-Mepyramine for H1 receptors).

-

Assay Buffer: Use a buffer system appropriate for the specific receptor binding assay (e.g., Tris-HCl buffer with specific ion concentrations).

-

Assay Procedure:

-

In a multi-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of unlabeled this compound.

-

For determination of non-specific binding, a high concentration of a known unlabeled antagonist for the receptor is used in separate wells.

-

Incubate the mixture to allow for binding equilibrium to be reached.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition binding curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound stands as a noteworthy example of a tetracyclic antidepressant with a complex, multi-target mechanism of action. Its early development, likely evolving from the chemical scaffold of mianserin, led to a compound with a unique combination of norepinephrine reuptake inhibition and potent antagonism at key neuroreceptors. This technical guide has provided a consolidated overview of its synthesis, mechanism of action, and the experimental methodologies crucial for its pharmacological characterization. For researchers and professionals in drug discovery, a thorough understanding of the foundational science behind established drugs like this compound can provide valuable insights for the design and development of the next generation of therapeutics for depressive disorders.

References

Unveiling the Off-Target Pharmacology of Setiptiline: A Technical Guide for Preclinical Researchers

An In-depth Examination of the Preclinical Off-Target Effects of the Tetracyclic Antidepressant Setiptiline

Introduction

This compound is a tetracyclic antidepressant (TeCA) classified as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1] Primarily developed and marketed in Japan for the treatment of depression, its therapeutic effects are attributed to its interaction with key neurotransmitter systems.[1] However, like many centrally acting agents, a comprehensive understanding of its off-target interactions is crucial for a complete preclinical safety and efficacy assessment. This technical guide provides a detailed overview of the known off-target effects of this compound in preclinical models, presenting quantitative binding data, outlining experimental methodologies, and visualizing relevant biological pathways to support researchers, scientists, and drug development professionals.

Core Pharmacological Profile

This compound's primary mechanism of action involves the antagonism of α2-adrenergic receptors and certain serotonin receptors.[2][3] This dual action is believed to enhance noradrenergic and serotonergic neurotransmission. The antagonism of presynaptic α2-autoreceptors leads to increased norepinephrine release, while its effects on serotonin receptors contribute to its overall antidepressant profile.[2] Additionally, this compound is a potent inhibitor of the norepinephrine transporter (NET).

Quantitative Analysis of Off-Target Binding Affinities

The following tables summarize the available quantitative data on the binding affinities of this compound for various on-target and off-target receptors and transporters in preclinical models. This data, primarily derived from in vitro radioligand binding assays, is essential for predicting the potential for off-target effects.

Table 1: Monoamine Transporter Binding Affinity of this compound

| Target | Ki (nM) | IC50 (nM) | Species | Reference |

| Serotonin Transporter (SERT) | - | >10,000 | Rat | |

| Norepinephrine Transporter (NET) | - | 220 | Rat | |

| Dopamine Transporter (DAT) | - | >10,000 | Rat |

Table 2: Serotonin Receptor Binding and Functional Activity of this compound

| Target | Ki (nM) | EC50 (nM) | Functional Activity | Reference |

| 5-HT1e Receptor | - | 171.0 | Full Agonist | |

| 5-HT1F Receptor | - | 64.6 | Full Agonist | |

| 5-HT2 Receptors | - | - | Moderate Antagonist |

Table 3: Adrenergic and Histamine Receptor Interactions of this compound (Qualitative Data)

| Target | Interaction | Reference |

| α2-Adrenergic Receptors | Antagonist | |

| Histamine H1 Receptor | High Affinity Antagonist/Inverse Agonist |

Key Off-Target Signaling Pathways

This compound's interaction with off-target receptors can trigger a cascade of intracellular signaling events. Understanding these pathways is critical for predicting the physiological consequences of these interactions.

Histamine H1 Receptor Antagonism

This compound's high affinity for the histamine H1 receptor is a significant off-target interaction. Antagonism of this G-protein coupled receptor (GPCR) is known to cause sedative effects. The signaling pathway is depicted below.

Caption: Signaling pathway of histamine H1 receptor antagonism by this compound.

α2-Adrenergic Receptor Antagonism

This compound's antagonism of presynaptic α2-adrenergic receptors is a key component of its primary mechanism of action but can also be considered in the context of its broader pharmacological profile. This action disinhibits the release of norepinephrine.

Caption: Presynaptic α2-adrenergic receptor antagonism by this compound.

Experimental Protocols

The quantitative data presented in this guide are primarily generated through in vitro radioligand binding assays. These assays are a gold standard for determining the affinity of a compound for a specific receptor.

General Radioligand Binding Assay Protocol

A typical competitive radioligand binding assay involves the following steps:

-

Tissue/Cell Preparation: Membranes from tissues or cultured cells expressing the receptor of interest are prepared through homogenization and centrifugation.

-

Incubation: A fixed concentration of a radiolabeled ligand (a molecule known to bind with high affinity to the target receptor) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation: The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a preclinical in vitro study to determine the off-target binding profile of a compound like this compound.

References

- 1. Preclinical pharmacology of sertraline: a potent and specific inhibitor of serotonin reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C19H19N | CID 5205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [Behavioral effects of a new antidepressant, this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

Setiptiline's Role in Modulating the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of the potential role of setiptiline, a tetracyclic antidepressant, in modulating the Hypothalamic-Pituitary-Adrenal (HPA) axis. Due to a scarcity of direct research on this compound's effects on the HPA axis, this paper synthesizes information on its pharmacological profile, the known interactions of its target receptors with the HPA axis, and data from the closely related compound, mianserin. This guide offers a theoretical framework for understanding this compound's potential HPA axis modulation and provides detailed experimental protocols for future preclinical investigations.

Introduction: this compound and the HPA Axis in Depression

This compound is a tetracyclic antidepressant (TeCA) that functions as a noradrenergic and specific serotonergic antidepressant (NaSSA)[1][2]. It has been used for the treatment of major depressive disorder, primarily in Japan since 1989[1][2]. The pathophysiology of major depression is complex and not fully elucidated, but a significant body of evidence points to the dysregulation of the HPA axis as a key contributing factor[3]. The HPA axis is a critical neuroendocrine system that governs responses to stress. Chronic hyperactivity of the HPA axis is a common biological finding in patients with depression.

Antidepressant treatments are often associated with the normalization of HPA axis function, suggesting that modulation of this system is a crucial component of their therapeutic effect. While the effects of many selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs) on the HPA axis have been extensively studied, there is a notable lack of direct research on this compound. This guide aims to bridge this gap by inferring this compound's potential role in HPA axis modulation based on its known pharmacological properties.

Pharmacological Profile of this compound

This compound's mechanism of action is multifaceted, involving interactions with several key neurotransmitter systems that are known to influence the HPA axis. Its primary pharmacological actions include:

-

α2-Adrenergic Receptor Antagonism: By blocking presynaptic α2-adrenergic autoreceptors, this compound enhances the release of norepinephrine.

-

Serotonin Receptor Antagonism: this compound acts as an antagonist at various serotonin receptors, likely including 5-HT2A, 5-HT2C, and/or 5-HT3 subtypes.

-

Norepinephrine Reuptake Inhibition: It also inhibits the reuptake of norepinephrine, further increasing its synaptic availability.

-

Histamine H1 Receptor Antagonism: this compound is a potent antagonist of H1 receptors, which contributes to its sedative effects.

Table 1: Receptor Binding Profile of this compound and Related Compounds

| Receptor | Action of this compound | Reference | Action of Mianserin (related compound) | Reference |

| α2-Adrenergic | Antagonist | Antagonist | ||

| Serotonin 5-HT1e | Agonist | Agonist | ||

| Serotonin 5-HT1F | Agonist | Agonist | ||

| Serotonin 5-HT2 | Antagonist | Antagonist | ||

| Histamine H1 | Antagonist/Inverse Agonist | Antagonist | ||

| Norepinephrine Transporter (NET) | Inhibitor | Weak Inhibitor | ||

| κ-Opioid | Not well characterized | Agonist |

Inferred Role of this compound in HPA Axis Modulation

Based on its pharmacological profile, this compound's modulation of the HPA axis can be inferred through its actions on noradrenergic and serotonergic systems, both of which are potent regulators of HPA axis activity.

-

Noradrenergic System: The increased noradrenergic neurotransmission resulting from α2-adrenergic antagonism and norepinephrine reuptake inhibition is likely to have a stimulatory effect on the HPA axis. Norepinephrine generally stimulates the release of corticotropin-releasing hormone (CRH) from the hypothalamus, which in turn activates the pituitary to release adrenocorticotropic hormone (ACTH) and subsequently cortisol from the adrenal glands.

-

Serotonergic System: The role of serotonin in HPA axis regulation is more complex, with different receptor subtypes mediating opposing effects. This compound's antagonist activity at 5-HT2 receptors may contribute to a dampening of HPA axis activity, as 5-HT2 receptor activation is often associated with HPA axis stimulation. However, its agonist activity at 5-HT1e and 5-HT1F receptors is less understood in the context of HPA regulation.

-

Comparison with Mianserin: Studies on the closely related tetracyclic antidepressant mianserin offer some insight. A study on healthy male volunteers found that mianserin did not cause any significant changes in the nocturnal secretion of cortisol or ACTH compared to a placebo. This suggests that the net effect of tetracyclic antidepressants on the HPA axis in non-depressed individuals may be minimal. However, in a state of HPA axis hyperactivity, as seen in depression, the modulatory effects could be more pronounced.

References

Exploring the Potential Neuroprotective Properties of Setiptiline: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setiptiline, a tetracyclic antidepressant, has a well-established role in the treatment of depression through its modulation of noradrenergic and serotonergic systems. While its efficacy as an antidepressant is recognized, its potential neuroprotective properties remain largely unexplored. This technical guide synthesizes the known pharmacology of this compound and extrapolates potential neuroprotective mechanisms based on the broader class of tetracyclic and tricyclic antidepressants. This paper will delve into hypothesized signaling pathways, including the upregulation of neurotrophic factors, inhibition of microglial activation, and modulation of apoptotic cascades. Furthermore, it provides detailed, hypothetical experimental protocols to guide future research into validating these potential neuroprotective effects. The objective is to provide a foundational resource for researchers and drug development professionals interested in investigating the therapeutic potential of this compound beyond its current indications.

Introduction to this compound

This compound is a tetracyclic antidepressant that is pharmacologically classified as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1][2] It was introduced for the treatment of depression in Japan in 1989.[1] The therapeutic effects of this compound are primarily attributed to its action on the central nervous system, where it enhances noradrenergic and serotonergic neurotransmission.[3]

Mechanism of Action

This compound's primary mechanism of action involves the antagonism of presynaptic α2-adrenergic autoreceptors and heteroreceptors.[1] This action blocks the negative feedback mechanism for norepinephrine (NE) release, leading to an increased concentration of NE in the synaptic cleft. Additionally, this compound is an antagonist at various serotonin (5-HT) receptors, which is thought to contribute to its antidepressant effects. It also possesses some norepinephrine reuptake inhibition properties. The multifaceted interaction of this compound with these neurotransmitter systems underscores its efficacy in treating depressive disorders.

Hypothesized Neuroprotective Mechanisms of this compound

While direct experimental evidence for the neuroprotective effects of this compound is currently lacking in the scientific literature, the well-documented neuroprotective properties of other tricyclic and tetracyclic antidepressants allow for the formulation of several plausible hypotheses. These potential mechanisms are centered around the modulation of key cellular pathways involved in neuronal survival and resilience.

Upregulation of Neurotrophic Factors

A prominent neuroprotective mechanism associated with various antidepressants is the upregulation of neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF). These proteins are crucial for neuronal survival, growth, and synaptic plasticity. Antidepressants are thought to increase the expression of these factors, which in turn activate pro-survival signaling cascades.

Potential Signaling Pathway: this compound, through its enhancement of noradrenergic and serotonergic signaling, may trigger the activation of intracellular pathways like the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. Activation of these pathways can lead to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein), which then promotes the transcription of genes encoding neurotrophic factors like BDNF.

Caption: Hypothesized this compound-induced neurotrophic factor upregulation.

Inhibition of Microglial Activation

Neuroinflammation, characterized by the activation of microglia, is implicated in the pathogenesis of various neurodegenerative diseases. Activated microglia can release pro-inflammatory cytokines, reactive oxygen species (ROS), and nitric oxide, which can be toxic to neurons. Several antidepressants have demonstrated anti-inflammatory properties by inhibiting microglial activation.

Potential Mechanism: this compound may exert neuroprotective effects by suppressing the activation of microglia. This could occur through the modulation of intracellular signaling pathways within microglia that are responsible for the production of inflammatory mediators. By reducing the release of neurotoxic factors, this compound could help preserve neuronal integrity.

Caption: Hypothesized inhibition of microglial activation by this compound.

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a critical process in the development and maintenance of the nervous system, but its dysregulation can lead to neuronal loss in neurodegenerative disorders. Some antidepressants have been shown to possess anti-apoptotic properties, thereby promoting neuronal survival.

Potential Signaling Pathway: this compound's potential anti-apoptotic effects could be mediated through the modulation of the Bcl-2 family of proteins. By increasing the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and/or decreasing the expression of pro-apoptotic proteins (e.g., Bax, Bak), this compound could prevent the release of cytochrome c from the mitochondria. This, in turn, would inhibit the activation of caspases, the key executioners of apoptosis.

References

Methodological & Application

Application Notes and Protocols for Setiptiline Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Setiptiline (also known as teciptiline) in rodent models for preclinical antidepressant research. The protocols outlined below are based on established methodologies for assessing antidepressant-like activity.

Mechanism of Action: Noradrenergic and Specific Serotonergic Antidepressant (NaSSA)

This compound is a tetracyclic antidepressant that functions as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1] Its primary mechanism of action involves the antagonism of central α2-adrenergic autoreceptors and heteroreceptors. This blockade inhibits the negative feedback mechanism for norepinephrine (NE) release, leading to an increase in noradrenergic neurotransmission.[2]

Simultaneously, this compound acts as an antagonist at serotonin receptors, particularly 5-HT2A and 5-HT2C.[1] By blocking these receptors, it is thought to specifically enhance 5-HT1A-mediated serotonergic transmission, which is associated with therapeutic antidepressant effects, while mitigating some of the side effects linked to broad serotonin receptor activation.[1][2]

This compound's dual antagonism of α2-adrenergic and 5-HT2A/2C receptors.

Data Presentation: Quantitative Administration Parameters

The following tables summarize typical dosage ranges and administration details for this compound in common rodent behavioral models. It is crucial to perform dose-response studies to determine the optimal concentration for specific experimental conditions.

Table 1: this compound Administration in the Forced Swim Test (FST)

| Species | Dosage (mg/kg) | Administration Route | Vehicle | Treatment Schedule | Anticipated Effect |

| Rat | 10 - 40 | Intraperitoneal (i.p.) | Saline or 0.5% Carboxymethyl cellulose (CMC) | Acute (30-60 min pre-test) | Decrease in immobility time |

| Mouse | 5 - 30 | Intraperitoneal (i.p.) | Saline or Distilled Water with Tween 80 | Acute (30-60 min pre-test) | Decrease in immobility time |

| Rat/Mouse | 5 - 20 | Oral (p.o.) | Distilled Water or 0.5% CMC | Chronic (daily for 14-21 days) | Decrease in immobility time |

Table 2: this compound Administration in the Tail Suspension Test (TST)

| Species | Dosage (mg/kg) | Administration Route | Vehicle | Treatment Schedule | Anticipated Effect |

| Mouse | 5 - 30 | Intraperitoneal (i.p.) | Saline or Distilled Water with Tween 80 | Acute (30-60 min pre-test) | Decrease in immobility time |

| Mouse | 5 - 20 | Oral (p.o.) | Distilled Water or 0.5% CMC | Chronic (daily for 14-21 days) | Decrease in immobility time |

Experimental Protocols

General Considerations for Rodent Administration

-

Animal Selection: Commonly used rodent strains for depression models include Sprague-Dawley and Wistar rats, and C57BL/6 and BALB/c mice. Animals should be allowed to acclimate to the facility for at least one week prior to experimentation.

-

Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design.

-

Drug Preparation: this compound maleate is soluble in water or saline. For suspension, a vehicle such as 0.5% Carboxymethyl cellulose (CMC) or a small percentage of Tween 80 in distilled water can be used. Solutions should be prepared fresh on the day of the experiment.

-

Route of Administration: Intraperitoneal (i.p.) injection is common for acute studies due to rapid absorption. Oral gavage (p.o.) is often used for chronic studies to mimic clinical administration.

-

Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to ethical guidelines for animal research.

Protocol 1: Forced Swim Test (FST)

The FST is a widely used behavioral despair model to screen for antidepressant efficacy.

Workflow for the Forced Swim Test (FST).

Methodology:

-

Apparatus: A transparent glass or plastic cylinder (e.g., 40 cm high, 20 cm diameter for rats; 25 cm high, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or hind limbs.

-

Acclimatization: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

-

Pre-test (for rats): On day 1, place each rat in the water cylinder for a 15-minute session. This session is not scored and serves to induce a stable baseline of immobility for the test session.

-

Drug Administration: On day 2 (for rats) or the day of the test (for mice), administer this compound or vehicle according to the desired dosage and route (see Table 1). A positive control, such as imipramine (15-30 mg/kg, i.p.), should be included.

-

Test Session: 30-60 minutes post-injection, place the animal in the water cylinder for a 5-minute (rats) or 6-minute (mice) session.

-

Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded, typically during the last 4 minutes of the test for mice. An increase in swimming or climbing behavior and a decrease in immobility time are indicative of an antidepressant-like effect.

Protocol 2: Tail Suspension Test (TST)

The TST is another common model for assessing antidepressant activity, primarily used in mice.

Workflow for the Tail Suspension Test (TST).

Methodology:

-

Apparatus: A horizontal bar or ledge elevated at least 50 cm from the floor, from which the mouse can be suspended by its tail.

-

Acclimatization: Allow mice to acclimate to the testing room for at least 60 minutes prior to the experiment.

-

Drug Administration: Administer this compound or vehicle according to the desired dosage and route (see Table 2). A positive control, such as desipramine (20-30 mg/kg, i.p.), should be included.

-

Procedure: Securely attach adhesive tape approximately 1-2 cm from the tip of the mouse's tail and suspend the mouse from the elevated bar.

-

Scoring: The total duration of immobility is recorded during the 6-minute test period. A decrease in immobility time suggests an antidepressant-like effect. Some strains of mice may climb their tails, which can be a confounding factor.

Signaling Pathway Diagram

The following diagram illustrates the proposed downstream signaling cascade following the antagonism of α2-adrenergic and 5-HT2A/2C receptors by this compound.

Downstream signaling of this compound's receptor antagonism.

Antagonism of the Gi-coupled α2-adrenergic receptor by this compound disinhibits adenylyl cyclase, leading to increased cyclic AMP (cAMP) levels, activation of Protein Kinase A (PKA), and subsequent phosphorylation of the cAMP response element-binding protein (CREB). This cascade is believed to upregulate the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), promoting neurogenesis and synaptic plasticity.

Antagonism of the Gq-coupled 5-HT2A and 5-HT2C receptors by this compound is thought to modulate downstream signaling pathways, including the protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) pathways, which are also implicated in neuroplasticity and cellular resilience. The precise interplay of these pathways contributes to the overall antidepressant effect.

References

Application Note: Quantification of Setiptiline in Human Plasma using High-Performance Liquid Chromatography

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Setiptiline, a tetracyclic antidepressant, in human plasma. The protocol employs a solid-phase extraction (SPE) procedure for sample clean-up and an isocratic reverse-phase HPLC system with UV detection. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

Introduction

This compound is a tetracyclic antidepressant used in the treatment of depression. Accurate and reliable measurement of its concentration in plasma is crucial for optimizing therapeutic dosage and for pharmacokinetic research. This document provides a detailed protocol for a validated HPLC method to quantify this compound in human plasma, ensuring high sensitivity and specificity.

Experimental

Materials and Reagents

-

This compound maleate reference standard

-

Mianserin hydrochloride (Internal Standard, IS)

-

HPLC grade methanol, acetonitrile, and water

-

Ammonium acetate

-

Formic acid

-

Human plasma (drug-free)

-

Oasis HLB Solid-Phase Extraction (SPE) cartridges

Instrumentation

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., Inertsil C-8, 5 µm, 4.6 x 150 mm)

-

Data acquisition and processing software

-

Centrifuge

-

Vortex mixer

-

SPE manifold

Chromatographic Conditions

A summary of the optimal HPLC conditions is provided in the table below.

| Parameter | Condition |

| Column | Inertsil C-8 (5 µm, 4.6 x 150 mm) or equivalent C18 column |

| Mobile Phase | Methanol: 10mM Ammonium Acetate (pH 5.0): Acetonitrile (70:20:10, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 35 °C |

| Detection | UV at 240 nm |

| Internal Standard | Mianserin |

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare primary stock solutions of this compound (1 mg/mL) and Mianserin (IS, 1 mg/mL) in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 methanol:water mixture to create working standards for calibration curve and QC samples.

-

Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL) and for low, medium, and high QC samples.